molecular formula C13H10F2O B6373310 3-Fluoro-4-(5-fluoro-2-methylphenyl)phenol, 95% CAS No. 1262001-98-8

3-Fluoro-4-(5-fluoro-2-methylphenyl)phenol, 95%

Cat. No.: B6373310
CAS No.: 1262001-98-8
M. Wt: 220.21 g/mol
InChI Key: XFLPKLOMKKSZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(5-fluoro-2-methylphenyl)phenol, 95% (3-F-4-F-2-MPP) is a fluorinated phenol compound that is used in a variety of scientific research applications. It is a versatile molecule that has been studied for its pharmacological properties, as well as its biochemical and physiological effects.

Mechanism of Action

3-F-4-F-2-MPP is known to act as a competitive inhibitor of several enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. It has been shown to selectively inhibit the activity of these enzymes, which can lead to the inhibition of the production of various inflammatory mediators. In addition, 3-F-4-F-2-MPP has been shown to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
3-F-4-F-2-MPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. In addition, it has been shown to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. It has also been shown to have anti-inflammatory, anti-allergic, and anti-viral effects.

Advantages and Limitations for Lab Experiments

The use of 3-F-4-F-2-MPP in scientific research has several advantages. It is a relatively stable molecule, and can be easily synthesized in the laboratory. In addition, it is a versatile molecule that can be used as a substrate for enzyme-catalyzed reactions, and as a model compound for studying the structure-activity relationships of other phenolic compounds. However, there are some limitations to the use of 3-F-4-F-2-MPP in laboratory experiments. It is a relatively expensive compound, and the reaction conditions required for its synthesis can be difficult to control.

Future Directions

The use of 3-F-4-F-2-MPP in scientific research has the potential to open up new avenues of research. Further studies could be conducted to investigate its pharmacological properties, as well as its biochemical and physiological effects. In addition, further research could be conducted to explore its potential use in drug development and drug metabolism studies. Finally, additional studies could be conducted to investigate the structure-activity relationships of other phenolic compounds.

Synthesis Methods

3-F-4-F-2-MPP can be synthesized from the reaction of 4-fluoro-3-methylphenol and 5-fluoro-2-methylphenol. The reaction is carried out in a two-step process, with the first step involving the formation of a diazonium salt from 4-fluoro-3-methylphenol, followed by the second step, which involves the reaction of the diazonium salt with 5-fluoro-2-methylphenol. The reaction is carried out under acidic conditions, and yields 3-F-4-F-2-MPP as the main product.

Scientific Research Applications

3-F-4-F-2-MPP is used in a variety of scientific research applications, including drug discovery, drug metabolism studies, and enzyme inhibition studies. It has been studied for its pharmacological properties, as well as its biochemical and physiological effects. In addition, it has been used as a substrate for enzyme-catalyzed reactions, and as a model compound for studying the structure-activity relationships of other phenolic compounds.

Properties

IUPAC Name

3-fluoro-4-(5-fluoro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-2-3-9(14)6-12(8)11-5-4-10(16)7-13(11)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLPKLOMKKSZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684182
Record name 2,5'-Difluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-98-8
Record name 2,5'-Difluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.